

Physical and chemical properties of 5-Bromonaphthalen-1-OL

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromonaphthalen-1-OL**

Cat. No.: **B1590002**

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **5-Bromonaphthalen-1-ol**

Introduction

5-Bromonaphthalen-1-ol, a halogenated derivative of 1-naphthol, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, combined with the electronic influence of the hydroxyl and bromo substituents, imparts a unique set of properties that make it a valuable building block in targeted synthesis. For researchers in drug development, its role as a ligand for nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPAR α) highlights its importance as a scaffold for designing novel therapeutics. This guide provides a comprehensive technical overview of the core physical, chemical, and spectroscopic properties of **5-Bromonaphthalen-1-ol**, supplemented with field-proven experimental protocols to empower researchers in their laboratory applications.

Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of **5-Bromonaphthalen-1-ol** are summarized below, stemming from its distinct molecular architecture.

Molecular Structure and Identity

- IUPAC Name: **5-Bromonaphthalen-1-ol**
- Synonyms: 5-Bromo-1-naphthol
- CAS Number: 52927-23-8[\[1\]](#)
- Molecular Formula: C₁₀H₇BrO[\[1\]](#)

The structure consists of a naphthalene ring system substituted with a hydroxyl group (-OH) at the C1 position and a bromine atom (-Br) at the C5 position. The hydroxyl group is a hydrogen bond donor and weak acid, while the bromine atom is an electron-withdrawing group that influences the aromatic system's reactivity.

Summary of Physicochemical Data

Property	Value	Source
Molecular Weight	223.07 g/mol	[1] [2]
Appearance	Solid (Typical)	General Knowledge
Melting Point	Data not widely published; requires experimental determination.	
pKa (Predicted)	~9.6 (Similar to 1-Naphthol)	[3]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether).	[4] [5]
LogP (Predicted)	~3.5	[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of **5-Bromonaphthalen-1-ol**. The following sections detail the expected spectral signatures.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromonaphthalen-1-ol** is dominated by features characteristic of a phenol on an aromatic framework.

- O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3600 cm^{-1} .^[6] The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.^{[7][8]}
- Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm^{-1} (e.g., 3000-3100 cm^{-1}).^[9]
- Aromatic C=C Stretch: A series of medium-to-strong absorptions will be present in the 1400–1600 cm^{-1} region, confirming the presence of the naphthalene ring.^{[8][9]}
- C-O Stretch: A strong band around 1220 cm^{-1} is diagnostic for a phenolic C-O bond, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.^[6]
- C-Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-600 cm^{-1} , corresponding to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are crucial for verifying the precise substitution pattern of the naphthalene ring.

- ^1H NMR:
 - -OH Proton: A broad singlet, whose chemical shift (typically 3-8 ppm) can vary with concentration and solvent.^[8]
 - Aromatic Protons: The six aromatic protons will appear as a complex pattern of doublets and triplets in the 7.0-8.5 ppm range. The specific coupling constants and chemical shifts are influenced by the electronic effects of both the -OH and -Br substituents.
- ^{13}C NMR:
 - Aromatic Carbons: Ten distinct signals are expected in the aromatic region (~110-160 ppm).

- C1-OH Carbon: The carbon bearing the hydroxyl group will be shifted downfield (e.g., ~150-155 ppm).
- C5-Br Carbon: The carbon attached to the bromine will also be shifted, though the effect is less pronounced than the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A key feature will be the presence of two peaks for the molecular ion, $[M]^+$ and $[M+2]^+$, with a nearly 1:1 intensity ratio.[10] This isotopic signature is definitive proof of the presence of one bromine atom (natural abundance of ^{79}Br is ~50.7% and ^{81}Br is ~49.3%).[10] For **5-Bromonaphthalen-1-ol**, these peaks would appear at $m/z = 222$ and $m/z = 224$.
- Fragmentation: Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules.[11] For this compound, potential fragments could arise from the loss of HBr ($M-81$) or CO ($M-28$).

The following diagram illustrates the logical workflow for confirming the structure of **5-Bromonaphthalen-1-ol** using these key spectroscopic techniques.

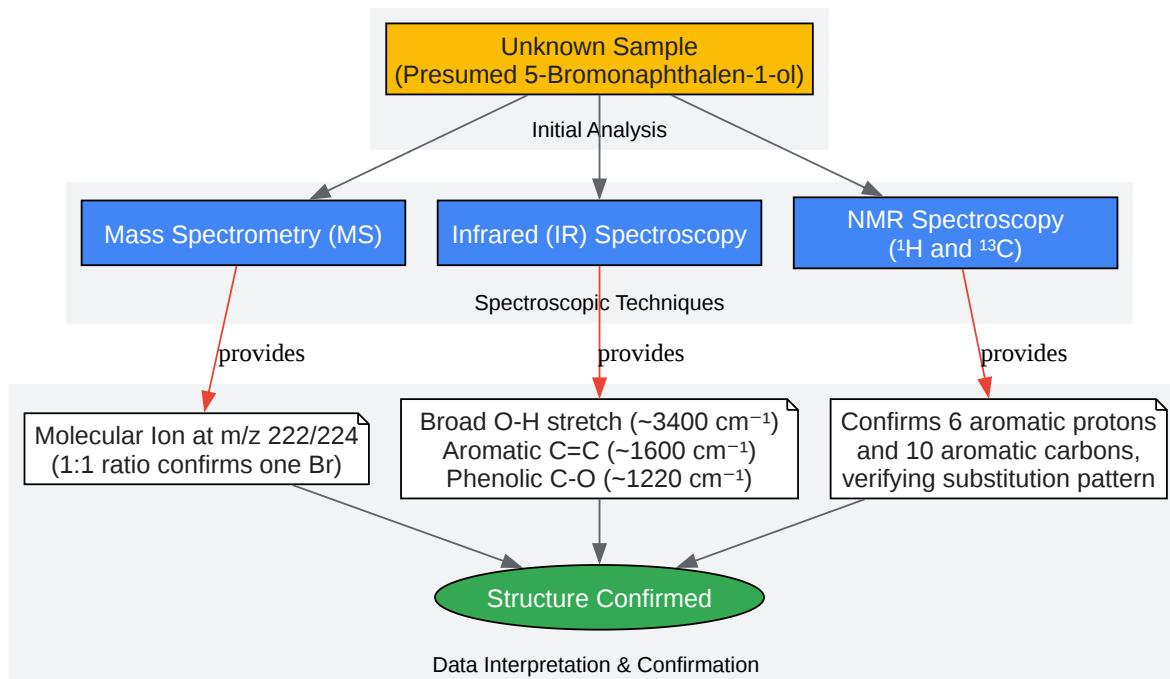


Diagram 1: Spectroscopic Workflow for Structural Elucidation

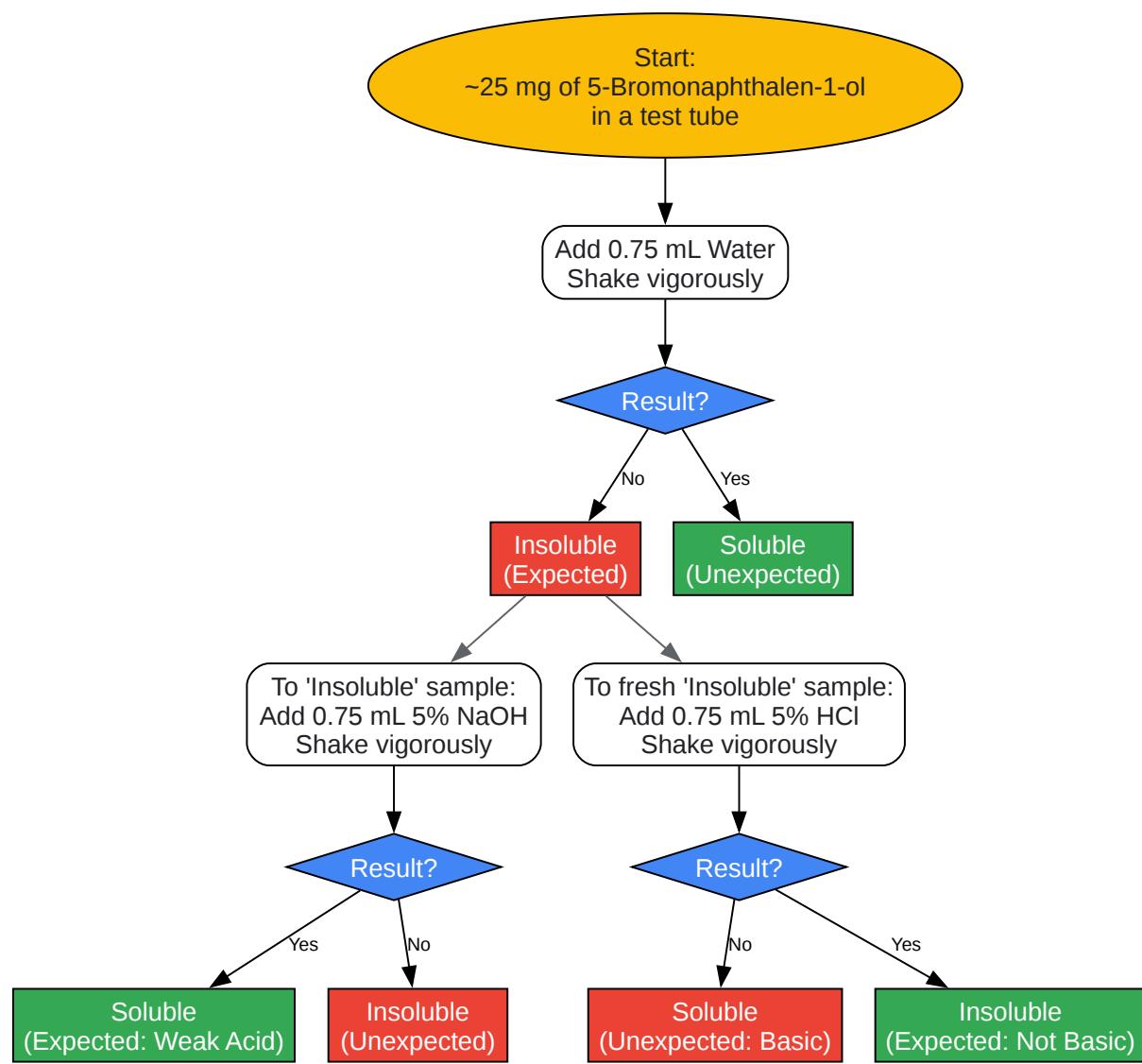


Diagram 2: Experimental Workflow for Solubility Testing

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 52927-23-8|5-Bromonaphthalen-1-ol|BLD Pharm [bldpharm.com]
- 2. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. adichemistry.com [adichemistry.com]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromonaphthalen-1-OL]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590002#physical-and-chemical-properties-of-5-bromonaphthalen-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com